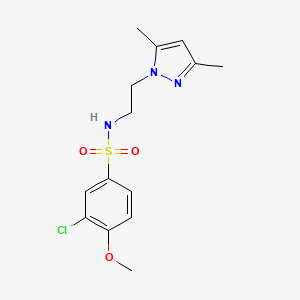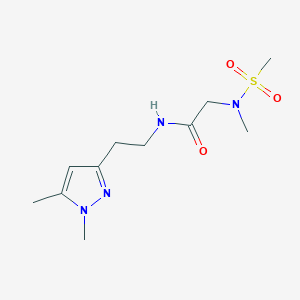![molecular formula C15H25NO5 B2928560 2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid CAS No. 1824084-93-6](/img/structure/B2928560.png)
2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid” is a chemical substance with the CAS Number 1363381-87-6 . It has a molecular formula of C15H24NO4 and a molecular weight of 282.35500 .
Molecular Structure Analysis
The molecular structure of this compound involves a spirocyclic system, which is a molecule containing two rings of which one atom is common . The presence of oxygen (O), nitrogen (N), and carbon © atoms in the ring system indicates that this compound may have interesting chemical properties.Physical And Chemical Properties Analysis
This compound has a density of 1.16±0.1 g/cm3 and a boiling point of 421.0±38.0 °C at 760 mmHg . The exact mass is 282.17100 and it has a LogP value of 1.49160 . These properties can give us insights into the compound’s behavior under different conditions.Wissenschaftliche Forschungsanwendungen
Epigenetic Modulation
Research has explored the combination of DNA-hypomethylating agents with histone deacetylase inhibitors for treating leukemia, highlighting the significance of manipulating epigenetic marks in cancer therapy. For example, a study on the combination of 5-aza-2'-deoxycytidine (decitabine) with valproic acid in leukemia patients demonstrated promising results, including objective responses and complete remissions in a subset of patients. This approach was associated with the transient reversal of aberrant epigenetic marks, suggesting potential applications of related compounds in epigenetic modulation and cancer treatment (Garcia-Manero et al., 2006).
Metabolism and Excretion Studies
The pharmacokinetics, metabolism, and excretion of new compounds are critical areas of research for drug development. For instance, a study on DU-6859a, a fluoroquinolone, provided insights into its absorption, metabolism, and excretion in humans, highlighting the importance of understanding these processes for novel therapeutic agents. This research helps in predicting the behavior of new chemical entities in the human body, their safety profiles, and their therapeutic potential (Nakashima et al., 1995).
Chemical Exposure and Toxicology
Understanding the toxicological impact and exposure levels of chemicals, especially those used in agriculture or as part of consumer products, is crucial. For example, a study on biomonitoring technical grade 1-alkoxy-2-propanol acetates through urinary 2-alkoxypropionic acids demonstrated a method to assess exposure to potentially harmful chemicals. This research area is essential for regulatory purposes, public health, and safety assessments (Laitinen, 1997).
Antifibrinolytic Properties
Research on compounds with antifibrinolytic properties, such as amino methyl cyclohexane carboxylic acid (AMCA), explores their potential in managing bleeding disorders. These studies can lead to the development of new therapeutic agents for conditions requiring the modulation of fibrinolysis, offering insights into the clinical applications of compounds with similar mechanisms of action (Andersson et al., 2009).
Eigenschaften
IUPAC Name |
2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)21-13(19)16-6-4-15(5-7-16)9-11(20-10-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXJFNXIXOXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl]acetic acid | |
CAS RN |
1824084-93-6 |
Source


|
| Record name | 2-{8-[(tert-butoxy)carbonyl]-2-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-acetyl-3-(4-methoxybenzyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2928481.png)

![N-(2-morpholin-4-ylethyl)-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2928483.png)
![[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride](/img/structure/B2928485.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)
![N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine](/img/structure/B2928489.png)
![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)


![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)
![(2Z)-6-butoxy-2-[(E)-3-(6-butoxy-1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]-1-butylbenzo[cd]indole;tetrafluoroborate](/img/structure/B2928499.png)